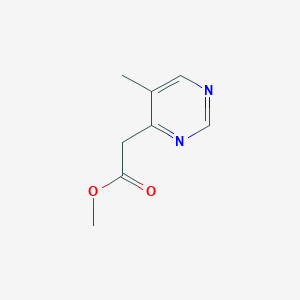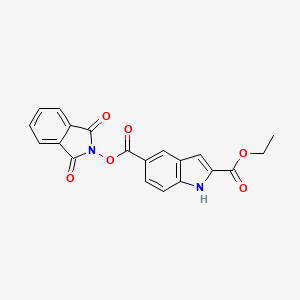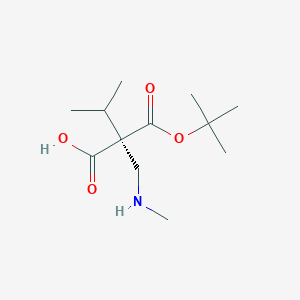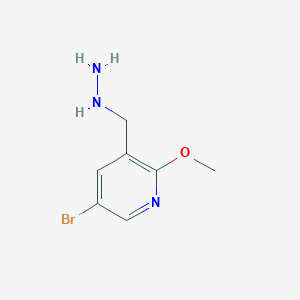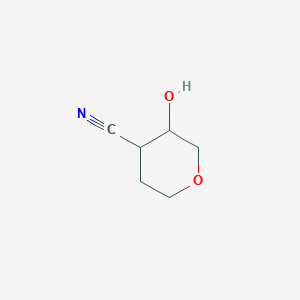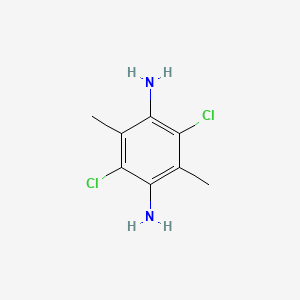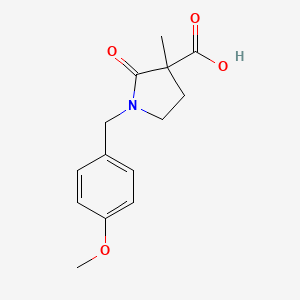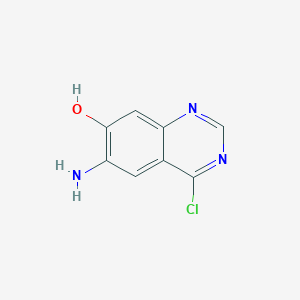
6-Amino-4-chloroquinazolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-chloroquinazolin-7-ol: is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-chloroquinazolin-7-ol typically involves the condensation of 4-chloroanthranilic acid with formamide, followed by cyclization. The reaction conditions often include heating the mixture at elevated temperatures to facilitate the formation of the quinazoline ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-chloroquinazolin-7-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted quinazolines.
Oxidation: Formation of nitroquinazolines.
Reduction: Formation of aminoquinazolines or hydroxyquinazolines.
Scientific Research Applications
Chemistry: 6-Amino-4-chloroquinazolin-7-ol is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for creating complex molecules with potential biological activities .
Biology and Medicine: This compound has shown promise in the development of antimicrobial agents, anticancer drugs, and anti-inflammatory agents. Its ability to interact with biological targets such as enzymes and receptors makes it a versatile molecule in drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 6-Amino-4-chloroquinazolin-7-ol involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
4-Aminoquinazoline: Shares a similar quinazoline core but lacks the chlorine and hydroxyl groups.
6-Chloroquinazoline: Similar structure but lacks the amino and hydroxyl groups.
7-Hydroxyquinazoline: Similar structure but lacks the amino and chlorine groups.
Uniqueness: 6-Amino-4-chloroquinazolin-7-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential biological activities. The chlorine atom also contributes to its distinct chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
6-amino-4-chloroquinazolin-7-ol |
InChI |
InChI=1S/C8H6ClN3O/c9-8-4-1-5(10)7(13)2-6(4)11-3-12-8/h1-3,13H,10H2 |
InChI Key |
SZWLHIDOTWYYJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1N)O)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


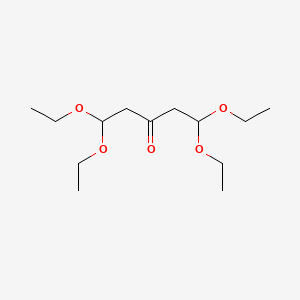
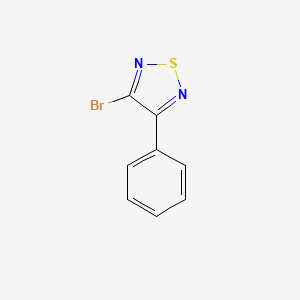
![3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B12961120.png)
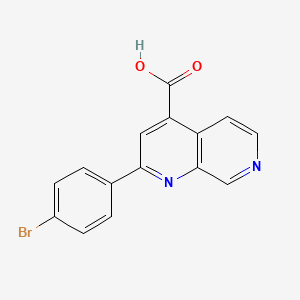
![3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12961124.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12961140.png)
